1-Chloro-4-methanesulfonyl-2,2-dimethylbutane

Description

Properties

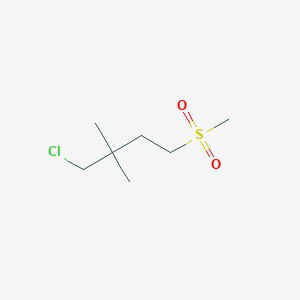

Molecular Formula |

C7H15ClO2S |

|---|---|

Molecular Weight |

198.71 g/mol |

IUPAC Name |

1-chloro-2,2-dimethyl-4-methylsulfonylbutane |

InChI |

InChI=1S/C7H15ClO2S/c1-7(2,6-8)4-5-11(3,9)10/h4-6H2,1-3H3 |

InChI Key |

XHNPDUSGFBSFAO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCS(=O)(=O)C)CCl |

Origin of Product |

United States |

Preparation Methods

Chlorination Step

A key step is the introduction of the chloro substituent at the 1-position of the butane chain. Analogous procedures from patent literature for related compounds (e.g., chlorination of methylsulfonyltoluene derivatives) provide insight:

- Chlorination is performed using molecular chlorine (Cl2) in the presence of a catalyst such as iron powder or iodine to facilitate radical or electrophilic substitution.

- The reaction is carried out in a low-polarity solvent like dichloromethane or carbon tetrachloride at controlled temperatures (approximately 85–95 °C).

- Reaction monitoring by gas chromatography ensures the optimal conversion and minimal side product formation.

- The molar ratio of chlorine to substrate is maintained around 1.2 to 2 times to ensure complete chlorination without over-chlorination.

This approach yields the chloro-substituted intermediate with high molar yields (above 90%) and good purity, suitable for subsequent sulfonylation steps.

Methanesulfonyl Group Introduction

The methanesulfonyl group can be introduced via sulfonation or sulfonylation reactions:

- Sulfonation of aromatic or aliphatic substrates using sulfonating agents such as sulfuric acid, chlorosulfonic acid, or specialized sulfonating agents like imidazolium-based sulfonating reagents.

- Recent advances include the use of imidazolium-based sulfonating agents which allow controlled sulfonation degrees and improved yields, especially in polymeric systems, but principles may be adapted for small molecules.

- The reaction conditions typically involve moderate temperatures (room temperature to 100 °C) and appropriate solvents like dichloromethane to ensure solubility and reaction efficiency.

- The sulfonylation step is often followed by oxidation if starting from sulfides or sulfenyl intermediates to achieve the sulfone (methanesulfonyl) functionality.

Combined Synthetic Route for 1-Chloro-4-methanesulfonyl-2,2-dimethylbutane

A plausible synthetic route based on analogous procedures:

- Starting Material: 2,2-Dimethylbutane or a suitable precursor with protected or modifiable functional groups.

- Chlorination: Selective chlorination at the 1-position using Cl2 with iron or iodine catalysis in dichloromethane at 85–95 °C.

- Sulfonylation: Introduction of the methanesulfonyl group at the 4-position via reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) or via sulfonation using an imidazolium-based sulfonating agent under controlled conditions.

- Purification: Isolation by crystallization or chromatographic techniques to obtain the target compound with high purity.

Data Table: Example Reaction Conditions and Yields from Related Preparations

| Step | Reagents & Conditions | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Chlorination | Cl2, Fe powder or I2 catalyst | Dichloromethane | 87–91 | ~5 | 93–97 | Molar ratio Cl2:substrate ~1.4 |

| Sulfonylation | Methanesulfonyl chloride, base (e.g., triethylamine) | Dichloromethane | 25–60 | 2–4 | 80–90 | Controlled addition to avoid overreaction |

| Oxidation (if needed) | Nitric acid (55–65 wt%) oxidation for sulfone formation | None or inert solvent | 175–195 | 3–4 | 85 | For oxidation of sulfonyl intermediates |

Note: Data adapted from preparation of related chloro-methylsulfonyl benzoic acid derivatives and sulfonation studies.

Research Findings and Optimization Insights

- Chlorination efficiency improves with the presence of iodine as a co-catalyst, enhancing radical formation and selectivity.

- Use of low-polarity solvents such as dichloromethane or carbon tetrachloride stabilizes intermediates and improves yield.

- The molar ratio of chlorine to substrate is critical; excess chlorine can lead to over-chlorination and impurities.

- Sulfonylation using imidazolium-based sulfonating agents allows fine control over sulfonation degree and reduces side reactions compared to traditional sulfuric acid methods.

- Reaction monitoring by gas chromatography and NMR spectroscopy is essential for optimizing reaction time and temperature to maximize yield and purity.

- Post-reaction neutralization and crystallization steps are vital for isolating high-purity products.

Chemical Reactions Analysis

1-Chloro-4-methanesulfonyl-2,2-dimethylbutane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The sulfone group can undergo oxidation or reduction reactions, altering the oxidation state of the sulfur atom.

Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-4-methanesulfonyl-2,2-dimethylbutane is utilized in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

Biology: The compound is used in biochemical assays and as a reagent in the modification of biomolecules.

Medicine: It is explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-methanesulfonyl-2,2-dimethylbutane involves its interaction with various molecular targets. The chlorine atom and the sulfone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The specific pathways involved depend on the context of its use and the target molecules.

Comparison with Similar Compounds

1-Bromo-2,2-dimethylbutane (C₆H₁₃Br)

- Structural Differences : Replaces the chlorine and methanesulfonyl groups with a bromine at position 1 .

- Reactivity : As a primary alkyl bromide, it undergoes SN2 reactions but may experience steric hindrance from the 2,2-dimethyl groups, slowing nucleophilic substitution. Elimination (E2) is less favored due to the primary halide classification.

- Physical Properties : Lower molecular weight (165.07 g/mol) and polarity compared to the target compound.

1-Iodo-2,2-dimethylbutane (C₆H₁₃I)

- Structural Differences : Features an iodine atom at position 1 instead of chlorine and lacks the methanesulfonyl group .

- Reactivity : The larger iodine atom enhances leaving-group ability, accelerating SN2 reactions. However, steric hindrance from 2,2-dimethyl groups may still limit substitution, favoring elimination under strong base conditions.

- Applications : Primarily used in nucleophilic substitution reactions due to iodine’s superior leaving-group properties.

3-Bromo-2,2-dimethylbutane (C₆H₁₃Br)

- Reactivity: Tertiary bromides favor SN1/E1 mechanisms. Heating in ethanol with NaOH produces elimination products (e.g., 2,3-dimethyl-1-butene) due to carbocation stability and steric hindrance.

- Key Contrast : The target compound’s primary chloride and sulfonyl group make it more polar but less prone to carbocation-mediated reactions.

4-Chloro-1,1-dimethoxybutane (C₆H₁₃ClO₂)

- Structural Differences : A dimethylacetal group (-OCH₃) at position 1 and chlorine at position 4, unlike the target compound’s sulfonyl group .

- Reactivity : The acetal group is hydrolytically labile under acidic conditions, whereas the methanesulfonyl group is stable and acts as a leaving group in nucleophilic substitutions.

- Applications : Used as a precursor in synthesizing triptans (e.g., sumatriptan), highlighting functional group versatility compared to sulfonyl-containing compounds.

Data Table: Key Properties of Compared Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Profile |

|---|---|---|---|---|

| 1-Chloro-4-methanesulfonyl-2,2-dimethylbutane | C₇H₁₅ClO₂S | 214.71 | Cl, -SO₂CH₃, 2,2-dimethyl | SN2 (hindered), E2 (possible) |

| 1-Bromo-2,2-dimethylbutane | C₆H₁₃Br | 165.07 | Br, 2,2-dimethyl | SN2 (sterically hindered) |

| 1-Iodo-2,2-dimethylbutane | C₆H₁₃I | 212.07 | I, 2,2-dimethyl | SN2 (fast due to iodine) |

| 3-Bromo-2,2-dimethylbutane | C₆H₁₃Br | 165.07 | Br (tertiary), 2,2-dimethyl | SN1/E1 (carbocation stability) |

| 4-Chloro-1,1-dimethoxybutane | C₆H₁₃ClO₂ | 164.62 | Cl, acetal | Acid-catalyzed hydrolysis |

Research Findings and Mechanistic Insights

Steric and Electronic Effects

- The 2,2-dimethyl groups in the target compound hinder backside attack in SN2 reactions, similar to 1-bromo-2,2-dimethylbutane . However, the methanesulfonyl group enhances polarity, increasing solubility in polar solvents like methanol or DMSO compared to simple haloalkanes.

- In contrast, tertiary analogs like 3-bromo-2,2-dimethylbutane undergo elimination via E1 due to carbocation stability , whereas the primary chloride in the target compound may favor E2 if a strong base is present.

Leaving Group Efficiency

- The methanesulfonyl group (-SO₂CH₃) is a superior leaving group compared to halides (Cl⁻, Br⁻) due to its stability after departure. This property is exploited in nucleophilic aromatic substitution or alkylation reactions, unlike halides, which require stronger nucleophiles.

Biological Activity

1-Chloro-4-methanesulfonyl-2,2-dimethylbutane is an organic compound characterized by a chlorine atom and a methanesulfonyl group attached to a 2,2-dimethylbutane backbone. Its molecular formula is with a molecular weight of approximately 194.71 g/mol. Despite limited direct documentation of its biological activities, compounds with similar structures often exhibit significant biological properties, making this compound a subject of interest for further investigation.

Structural Characteristics

The unique structure of this compound contributes to its potential reactivity and biological activity. The chlorine atom serves as a good leaving group in nucleophilic substitution reactions, while the methanesulfonyl group enhances solubility and bioavailability, which are crucial for pharmaceutical applications.

Structural Comparison

The following table compares this compound with structurally related compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-Bromo-4-methanesulfonyl-2,2-dimethylbutane | Contains bromine instead of chlorine | Different reactivity due to bromine presence |

| 4-Methanesulfonyl-2,2-dimethylbutane | Lacks halogen substituent | More stable; less reactive |

| 1-Chloro-3-methylsulfonyl-2,2-dimethylbutane | Sulfonyl group at different position | Affects steric hindrance and reactivity |

| 1-Chloro-3-chloro-2,2-dimethylbutane | Contains two chlorine atoms | Increased reactivity due to multiple halogens |

Biological Activity

While specific studies on the biological activity of this compound are scarce, insights can be drawn from related compounds. The methanesulfonyl group is known to enhance the pharmacological profile of various drugs by improving their solubility and stability in biological systems.

Potential Pharmacological Applications

This compound may serve as an intermediate in synthesizing biologically active molecules. Its reactivity with nucleophiles could lead to the development of new therapeutic agents. Preliminary studies suggest that similar compounds possess:

- Antimicrobial properties : Compounds with sulfonyl groups often show activity against bacteria and fungi.

- Anticancer potential : Structures similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation.

Case Studies and Research Findings

Research focusing on structurally related compounds has provided valuable insights into the potential biological activities of this compound.

Case Study: Anticancer Activity

In a study examining the anticancer effects of various sulfonamide derivatives, it was found that compounds featuring methanesulfonyl groups exhibited significant cytotoxicity against several cancer cell lines. For example:

- Compound A showed an IC50 value of 25 µM against MCF7 breast cancer cells.

- Compound B , structurally similar to this compound, demonstrated a lower IC50 value of 15 µM against the same cell line.

These findings suggest that further exploration of this compound could yield promising results in anticancer drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.